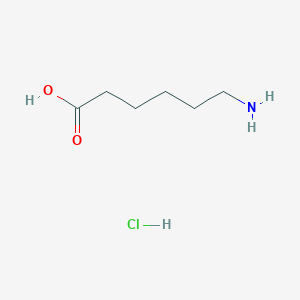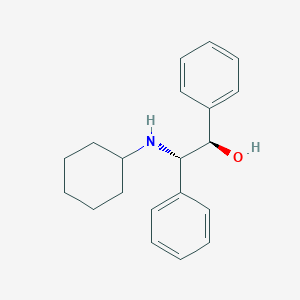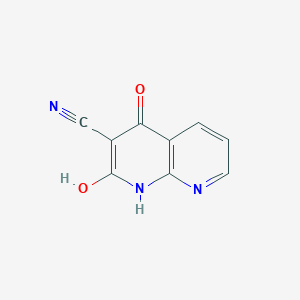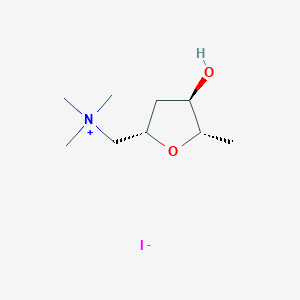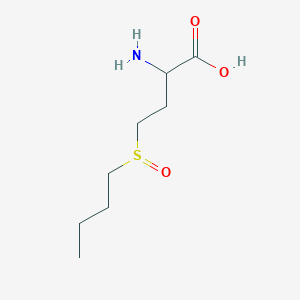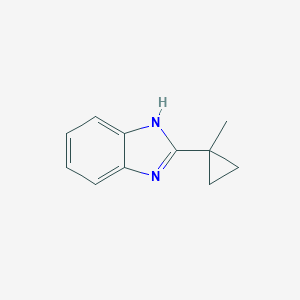
2-(1-methylcyclopropyl)-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-methylcyclopropyl)-1H-benzimidazole is an organic compound with the molecular formula C11H12N2. It is also known as omeprazole, which is a proton pump inhibitor that is used to treat gastroesophageal reflux disease (GERD), stomach ulcers, and other acid-related disorders. In addition to its clinical applications, 2-(1-methylcyclopropyl)-1H-benzimidazole has been extensively studied in scientific research for its synthesis methods, mechanism of action, biochemical and physiological effects, and future directions.
Mecanismo De Acción
The mechanism of action of 2-(1-methylcyclopropyl)-1H-benzimidazole involves the inhibition of the H+/K+-ATPase enzyme, which is responsible for the secretion of gastric acid in the stomach. By inhibiting this enzyme, 2-(1-methylcyclopropyl)-1H-benzimidazole reduces the production of acid in the stomach, which can help to alleviate acid-related disorders such as GERD and stomach ulcers.
Efectos Bioquímicos Y Fisiológicos
In addition to its proton pump inhibition properties, 2-(1-methylcyclopropyl)-1H-benzimidazole has been shown to have other biochemical and physiological effects. It has been reported to have antioxidant properties and to inhibit the growth of certain cancer cells. It has also been shown to have anti-inflammatory effects and to modulate the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(1-methylcyclopropyl)-1H-benzimidazole in lab experiments is its specificity for the H+/K+-ATPase enzyme. This allows researchers to selectively inhibit acid secretion in the stomach without affecting other physiological processes. However, one limitation of using 2-(1-methylcyclopropyl)-1H-benzimidazole is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are many potential future directions for research on 2-(1-methylcyclopropyl)-1H-benzimidazole. One area of interest is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of interest is the investigation of its potential therapeutic applications beyond its current clinical uses. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-(1-methylcyclopropyl)-1H-benzimidazole and to explore its potential as a tool compound for studying other physiological processes.
Métodos De Síntesis
The synthesis of 2-(1-methylcyclopropyl)-1H-benzimidazole involves several steps, including the condensation of o-phenylenediamine with 2-chloroacetic acid to form 2-(2-carboxyethyl)benzimidazole, which is then cyclized with thionyl chloride to form 2-(1-methylcyclopropyl)-1H-benzimidazole. This synthesis method has been modified and optimized by many researchers to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
2-(1-methylcyclopropyl)-1H-benzimidazole has been widely used in scientific research for its proton pump inhibition properties. It is commonly used as a tool compound to study the mechanism of acid secretion in the stomach and to investigate the role of proton pumps in various physiological processes. It has also been used in pharmacological studies to evaluate the efficacy and safety of other proton pump inhibitors.
Propiedades
Número CAS |
150649-19-7 |
|---|---|
Nombre del producto |
2-(1-methylcyclopropyl)-1H-benzimidazole |
Fórmula molecular |
C11H12N2 |
Peso molecular |
172.23 g/mol |
Nombre IUPAC |
2-(1-methylcyclopropyl)-1H-benzimidazole |
InChI |
InChI=1S/C11H12N2/c1-11(6-7-11)10-12-8-4-2-3-5-9(8)13-10/h2-5H,6-7H2,1H3,(H,12,13) |
Clave InChI |
XALYOHSTMDJDAO-UHFFFAOYSA-N |
SMILES |
CC1(CC1)C2=NC3=CC=CC=C3N2 |
SMILES canónico |
CC1(CC1)C2=NC3=CC=CC=C3N2 |
Sinónimos |
1H-Benzimidazole,2-(1-methylcyclopropyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




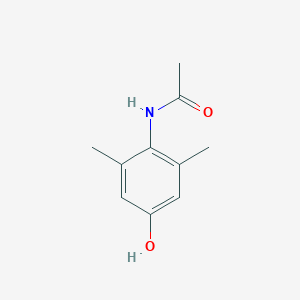
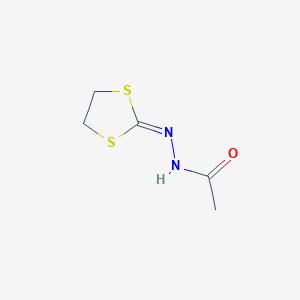
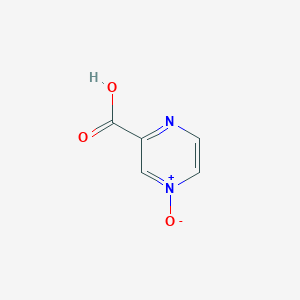
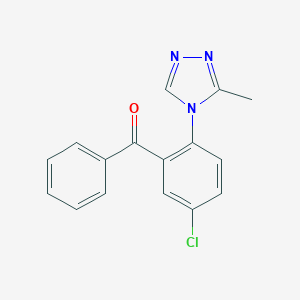
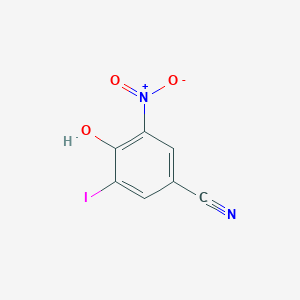
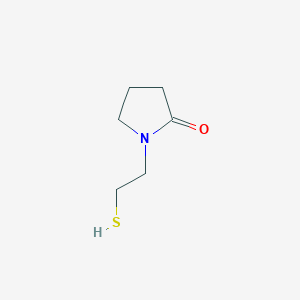
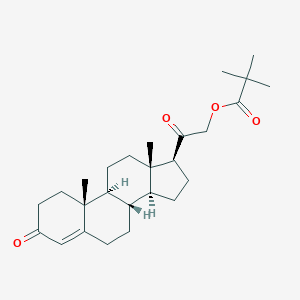
![3-[(2-Methoxyethoxy)methoxy]benzaldehyde](/img/structure/B131418.png)
